molecular formula C11H10Cl3FN4O3S B12001624 2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide

2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B12001624
M. Wt: 403.6 g/mol
InChI Key: SXQLZTJNLWGRIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE typically involves multiple steps, including the introduction of fluorine, chlorine, and nitro groups into the molecular structure. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nitration: Introduction of the nitro group into the phenyl ring.

    Fluorination: Incorporation of the fluorine atom into the acetamide structure.

    Thiourea Formation: Reaction of the intermediate compounds with thiourea to form the thioureido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioureido group to sulfonyl derivatives.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogen exchange reactions involving the fluorine and chlorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents such as chlorine gas or fluorine gas.

Major Products Formed

Scientific Research Applications

2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the nitro group may contribute to its reactivity and ability to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-FLUORO-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-ACETAMIDE
  • 2-FLUORO-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE
  • 2-FLUORO-N-(2,2,2-TRICHLORO-1-(3-M-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE

Uniqueness

2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents .

Properties

Molecular Formula

C11H10Cl3FN4O3S

Molecular Weight

403.6 g/mol

IUPAC Name

2-fluoro-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H10Cl3FN4O3S/c12-11(13,14)9(17-8(20)5-15)18-10(23)16-6-3-1-2-4-7(6)19(21)22/h1-4,9H,5H2,(H,17,20)(H2,16,18,23)

InChI Key

SXQLZTJNLWGRIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF)[N+](=O)[O-]

Origin of Product

United States

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